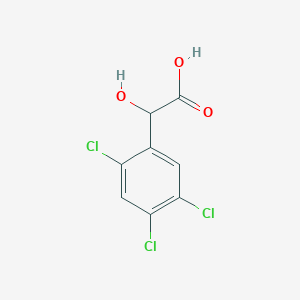

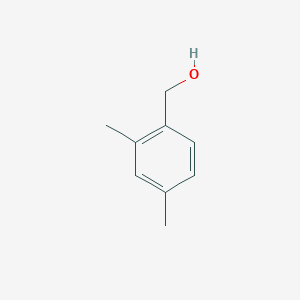

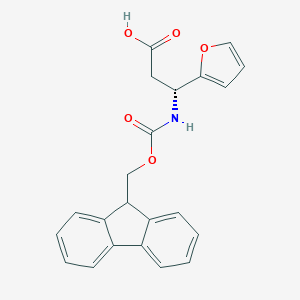

(R)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(呋喃-2-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan-containing compounds like the one often involves strategies to incorporate the furan ring efficiently into the desired framework. Methods include the rhodium-catalyzed carbonylative addition of arylboronic acids to propargylic alcohols, followed by cyclization to form the furan ring, a process that has been improved by optimizing reaction conditions (Dheur, Sauthier, Castanet, & Mortreux, 2010). Additionally, the synthesis of related furan derivatives from 2-alkynyl 2-diazo-3-oxobutanoates using rhodium(II) acetate has been reported, highlighting the versatility of rhodium-catalyzed reactions in forming furan rings (Padwa & Straub, 2003).

Molecular Structure Analysis

The molecular structure of compounds containing furan rings and fluorenylmethoxycarbonyl groups is characterized by the arrangement of these functional groups in relation to each other, which significantly influences their reactivity and physical properties. X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been utilized to characterize similar compounds, revealing insights into their conformation and intermolecular interactions (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Chemical reactions involving furan-containing compounds can vary widely, with reactivity often centered around the furan ring. For instance, the Rhodium-catalyzed carbonylation of acetylenes under water-gas shift reaction conditions to selectively synthesize furan derivatives highlights the reactivity of the furan moiety and its utility in organic synthesis (Joh, Doyama, Onitsuka, Shiohara, & Takahashi, 1991).

科学研究应用

关于(R)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(呋喃-2-基)丙酸的介绍

(R)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(呋喃-2-基)丙酸是一种具有潜在在科学研究各个领域中的影响的化合物。虽然对这种特定化合物的直接研究可能有限,但可以从对相关呋喃衍生物的研究以及它们在不同科学学科中的应用中获得见解。

生物质转化和聚合物中的呋喃衍生物

呋喃衍生物,如5-羟甲基糠醛(HMF)及其衍生物,在植物生物质转化为有价值化学品中发挥关键作用。这些化学品作为非可再生碳氢化合物来源的替代品,突显了呋喃衍生物在可持续化学和材料科学中的潜力。值得注意的是,呋喃衍生物在生产单体、聚合物、燃料和各种功能材料方面起着关键作用,表明这些化合物在创造可持续解决方案方面具有广泛适用性(Chernyshev, Kravchenko, & Ananikov, 2017)。

戊酸在生物医学应用中的应用

戊酸(LEV),一种关键的生物质衍生化学品,展示了呋喃衍生物在生物医学领域的多功能性。其在药物合成中的潜力强调了这类化合物在开发新药物中的作用。LEV及其衍生物促进了更清洁、具有成本效益的药物合成过程,突显了呋喃衍生物在药物化学和药物开发过程中的重要性(Zhang, Wang, Liu, Wang, Xu, & Ma, 2021)。

通过呋喃化合物实现先进材料科学

将呋喃衍生物纳入材料科学中,在生物活性呋喃基或噻吩基取代的核苷酸、核苷和它们的类似物的开发中是明显的。这些化合物,具有其杂环芳香环,已显示出在抗病毒、抗肿瘤、抗结核和抗帕金森病活性方面的显著潜力。呋喃和噻吩衍生物在药物化学中的多样性和生物同位素性质突显了呋喃衍生物在创造具有特定生物活性的先进材料方面的潜力(Ostrowski, 2022)。

属性

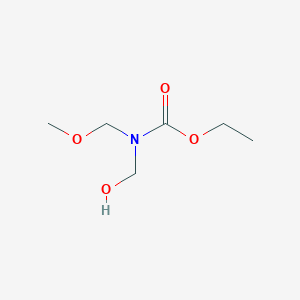

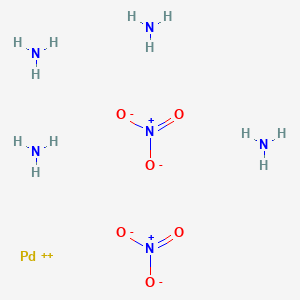

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375922 |

Source

|

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

CAS RN |

1217662-55-9 |

Source

|

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。